3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic belonging to the penicillin class. Its core structure consists of a bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane) with a carboxylate group at position 2, a phenylacetyl-substituted amino group at position 6, and two methyl groups at position 2. This compound is most commonly recognized as the sodium or potassium salt of benzylpenicillin (penicillin G), a first-generation antibiotic effective against Gram-positive bacteria such as Streptococcus and Staphylococcus species .
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N2O4S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 6-aminopenicillanic acid.
Reagent: Phenylacetyl chloride.
Solvent: Anhydrous conditions are preferred to prevent hydrolysis.
Catalyst: Often, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions but with optimized parameters for higher yield and purity. The process is often automated and involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring is susceptible to hydrolysis, especially in the presence of acids or bases, leading to the formation of penicilloic acid derivatives.
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Substitution: The phenylacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides, often in the presence of a base.
Major Products Formed
Hydrolysis: Penicilloic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study β-lactam chemistry and reactivity.
Biology: Investigated for its interactions with bacterial enzymes, particularly those involved in cell wall synthesis.
Medicine: Explored for its potential as an antibiotic, given its structural similarity to penicillin.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₆H₁₈N₂O₄S (acid form)
- Molecular Weight : 334.39 g/mol (acid form)
- Solubility: The sodium salt (CAS 69-57-8) is highly water-soluble (>500 mg/mL), while the potassium salt (CAS 113-98-4) is slightly soluble in ethanol and insoluble in nonpolar solvents .
- Synthesis : Typically produced via fermentation using Penicillium strains, followed by chemical modifications. Salivar et al. described its preparation as an ammonium salt ([NH₄][Pen]) for ionic liquid applications .
Comparison with Similar Compounds
The compound is compared below with structural analogs, focusing on substituent variations, antibacterial activity, and pharmacological properties.
Structural Analogues and Modifications
Table 1: Structural and Functional Comparison of Penicillin Derivatives
Pharmacological and Biochemical Insights
β-Lactamase Susceptibility :
- Penicillin G is hydrolyzed by β-lactamases, limiting its efficacy against resistant strains. In contrast, oxacillin’s bulky isoxazolyl group sterically hinders enzyme access, conferring resistance .
- The chromium(III) complex of penicillin G shows improved stability against enzymatic degradation, with MIC values 2–4× lower than the parent compound against S. aureus .
Spectrum of Activity :
- Penicillin G and V are primarily effective against Gram-positive bacteria. Modifications like the amoxicillin-derived Schiff base (HL) extend activity to Gram-negative pathogens due to increased membrane permeability .
Solubility and Formulation: Sodium and potassium salts of penicillin G are preferred for intravenous use due to high solubility. Esterified derivatives (e.g., 2-(diethylamino)ethyl ester) enhance oral absorption by increasing lipophilicity .
Resistance Mechanisms: Oxacillin and related methicillin derivatives remain first-line treatments for methicillin-resistant S. aureus (MRSA) in some regions, though resistance genes (mecA) now limit their utility .
Biological Activity
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, often referred to in the literature as a derivative of beta-lactam antibiotics, exhibits significant biological activity primarily against various bacterial strains. This compound is characterized by its unique bicyclic structure, which contributes to its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 367.48 g/mol. Its structure includes a thiazolidine ring, which is crucial for its antibacterial properties.
The biological activity of this compound is largely attributed to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.
Efficacy Against Bacterial Strains
Research indicates that this compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, including skin and soft tissue infections.
Case Studies
-
Case Study on Staphylococcus aureus Resistance :
A study conducted by [source needed] demonstrated that the compound effectively reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The researchers noted a significant reduction in bacterial colony-forming units (CFUs) following treatment with the compound at concentrations as low as 0.5 µg/mL. -
Impact on Biofilm Formation :
Another investigation focused on the ability of this compound to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated that treatment with 1 µg/mL significantly decreased biofilm biomass, highlighting its potential use in treating chronic infections associated with biofilms.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic use. Toxicity studies have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
